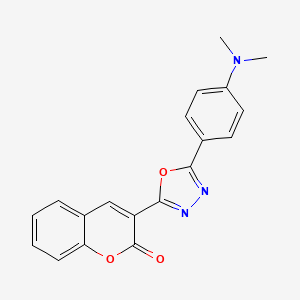
3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide” is a complex organic molecule. It likely contains a benzofuran core, which is a type of heterocyclic compound . The molecule also seems to have amide and carboxamide functional groups, as well as phenyl and difluorobenzamido substituents.
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar fluorinated compounds often involves the introduction of fluorine atoms into organic compound molecules, which can give these compounds new functions and improved performance . Enzymatic methods, such as the use of fluorinase for the direct formation of the C-F bond, are often used .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Studies have demonstrated the synthesis and crystal structure analysis of diflunisal carboxamides, highlighting the methods for amidation and esterification processes. Such compounds, including those derived from diflunisal (a known anti-inflammatory drug), have been synthesized and confirmed via single-crystal X-ray diffraction, showcasing their potential for further scientific applications (Guang-xiang Zhong et al., 2010). These studies elucidate the chemical versatility and potential bioactivity of carboxamide derivatives, laying the groundwork for further exploration in drug design and material science.
Antimicrobial Applications
Research into 1,4-disubstituted 1,2,3-triazole derivatives, including those derived from difluorobenzyl-triazole carboxylic acid, has shown moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. This indicates the potential for carboxamide compounds to serve as bases for developing new antimicrobial agents (Rahul P. Jadhav et al., 2017).
Fluorescence and Photophysical Properties
The synthesis and photophysical properties of novel compounds, including amino-carboxamide derivatives, have been explored for their blue emissive characteristics. These findings are crucial for the development of optical materials and sensors. The ability of certain carboxamide compounds to exhibit high fluorescence quantum yields suggests their utility in creating materials with specific optical properties (M. Novanna et al., 2020).
Material Science Applications
The synthesis of semiaromatic polyamides incorporating difluorobenzamide units has demonstrated excellent thermal properties and mechanical strength, highlighting the role of carboxamide derivatives in developing advanced polymers for industrial applications. These materials' high glass transition temperatures and stability under thermal stress make them candidates for aerospace, automotive, and electronics applications (Y. Guangming et al., 2016).
Potential in Medicinal Chemistry
Explorations into the structure-activity relationships of benzimidazole-carboxamides, which share functional group similarities with the target compound, have identified their potential as minimal DNA-intercalating agents. Such compounds have shown activity against specific leukemia lines without acting via topoisomerase II, suggesting a novel mechanism of action for cancer treatment (W. Denny et al., 1990).
Propriétés
IUPAC Name |
3-[(3,4-difluorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2O3/c23-16-11-10-13(12-17(16)24)21(27)26-19-15-8-4-5-9-18(15)29-20(19)22(28)25-14-6-2-1-3-7-14/h1-12H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYYXPLWFZAQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate](/img/structure/B2702150.png)

![N-[2-[4-Methoxy-3-(2-oxopiperidin-1-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2702153.png)
![N-(2-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2702156.png)


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2702160.png)

![3-(2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2702162.png)


